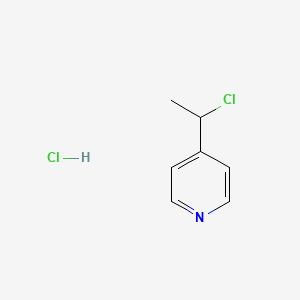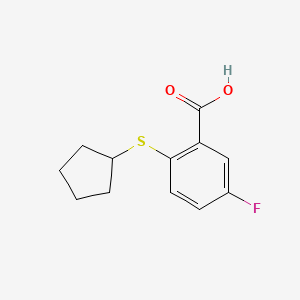
4-(1-Chloroethyl)pyridine hydrochloride
描述
4-(1-Chloroethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2N and its molecular weight is 178.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that this compound is a key organic raw material used in the production of high-value fine chemical products .
Biochemical Pathways
It’s known to be widely used in various fields such as pharmaceuticals, pesticides, dyes, flavors, feed additives, food additives, rubber auxiliaries, and synthetic materials , suggesting it may influence a variety of biochemical processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1-Chloroethyl)pyridine hydrochloride. For instance, it’s known to be hygroscopic, meaning it readily absorbs moisture from the environment . This could potentially affect its stability and efficacy.
生化分析
Biochemical Properties
4-(1-Chloroethyl)pyridine hydrochloride plays a significant role in biochemical reactions, particularly in the protection of carboxyl termini of peptides as 4-picolyl esters. This compound interacts with enzymes such as tetramethylguanidine, which aids in the introduction of the 4-picolyl group. The 4-picolyl group provides a polar handle that facilitates the separation and purification of peptides. Additionally, this compound is stable to acid-catalyzed removal of Cbz protecting groups and can be removed by base, sodium in liquid ammonia, or catalytic hydrogenolysis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins. For instance, its interaction with Amberlyst™15 resin in peptide synthesis demonstrates its impact on cellular processes related to peptide production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a reagent for the protection of carboxyl termini of peptides, providing a polar handle that aids in separation and purification. The compound’s stability to acid-catalyzed removal of Cbz protecting groups and its removal by base or catalytic hydrogenolysis highlight its role in enzyme inhibition and activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be hygroscopic and should be stored under inert gas to maintain its stability. Over time, it may degrade if exposed to moisture or oxidizing agents. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability and degradation were monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been found to be effective in its intended applications without causing significant adverse effects. At higher dosages, toxic or adverse effects may be observed, including severe skin burns and eye damage .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It plays a role in the protection of carboxyl termini of peptides, which affects metabolic flux and metabolite levels. The compound’s interaction with tetramethylguanidine and its stability to acid-catalyzed removal of Cbz protecting groups are key aspects of its metabolic involvement .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water, 1N HCl, DMSO, and methanol facilitates its distribution within cellular compartments. The compound’s hygroscopic nature requires careful storage to prevent degradation .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its activity or function. Its role in peptide synthesis and protection of carboxyl termini highlights its importance in subcellular processes .
属性
IUPAC Name |
4-(1-chloroethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOLBRUXQVFJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)













